

Application Note and Protocol: Determination of Active Oxygen Content in Succinic Acid Peroxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Succinic acid peroxide*

Cat. No.: *B091122*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinic acid peroxide is an organic peroxide used as a polymerization catalyst, antiseptic, and deodorant. The active oxygen content is a critical quality parameter as it directly relates to the oxidizing power and reactivity of the material. This document provides a detailed protocol for the determination of the active oxygen content in **succinic acid peroxide** using iodometric titration. This method is based on the principle that the peroxide will oxidize iodide ions to iodine in an acidic solution, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution.

Data Presentation

The following table summarizes the typical active oxygen content for **succinic acid peroxide** and provides a template for recording experimental results.

Parameter	Value	Reference/Notes
Typical Active Oxygen Content	3.96 - 4.85% (by weight)	[1]
Molecular Weight of Succinic Acid Peroxide (C ₈ H ₁₀ O ₈)	234.16 g/mol	
Gram Equivalent Weight of Active Oxygen	8.00 g/equivalent	
Example Titration Data		
Sample Weight (g)	e.g., 0.5000	
Volume of Na ₂ S ₂ O ₃ (mL)	e.g., 12.5	
Normality of Na ₂ S ₂ O ₃ (N)	e.g., 0.1	
Calculated Active Oxygen (%)	e.g., 4.00	

Experimental Protocol: Iodometric Titration

This protocol details the materials, reagents, and step-by-step procedure for determining the active oxygen content in **succinic acid peroxide**.

Principle

Succinic acid peroxide reacts with an excess of potassium iodide in an acidic medium to liberate iodine. The amount of liberated iodine is stoichiometrically related to the amount of active oxygen and is determined by titration with a standard solution of sodium thiosulfate using a starch indicator.

Reaction Scheme: $(C_4H_5O_4)_2 + 2KI + H_2SO_4 \rightarrow I_2 + K_2SO_4 + 2C_4H_6O_4$ $I_2 + 2Na_2S_2O_3 \rightarrow 2NaI + Na_2S_4O_6$

Materials and Reagents

- Apparatus:
 - Analytical balance (± 0.1 mg)

- 250 mL Erlenmeyer flask with glass stopper

- 50 mL Burette (Class A)

- Pipettes (10 mL, 20 mL, 50 mL)

- Graduated cylinders

- Magnetic stirrer and stir bar

- Reagents:

- **Succinic Acid Peroxide Sample**

- Chloroform (CHCl_3), analytical grade

- Glacial Acetic Acid (CH_3COOH), analytical grade

- Potassium Iodide (KI), solid, analytical grade

- Standardized 0.1 N Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution

- Starch Indicator Solution (1% w/v): Mix 1 g of soluble starch with a small amount of cold deionized water to form a paste. Add the paste to 100 mL of boiling deionized water with constant stirring. Cool to room temperature before use.

- Deionized Water

Experimental Procedure

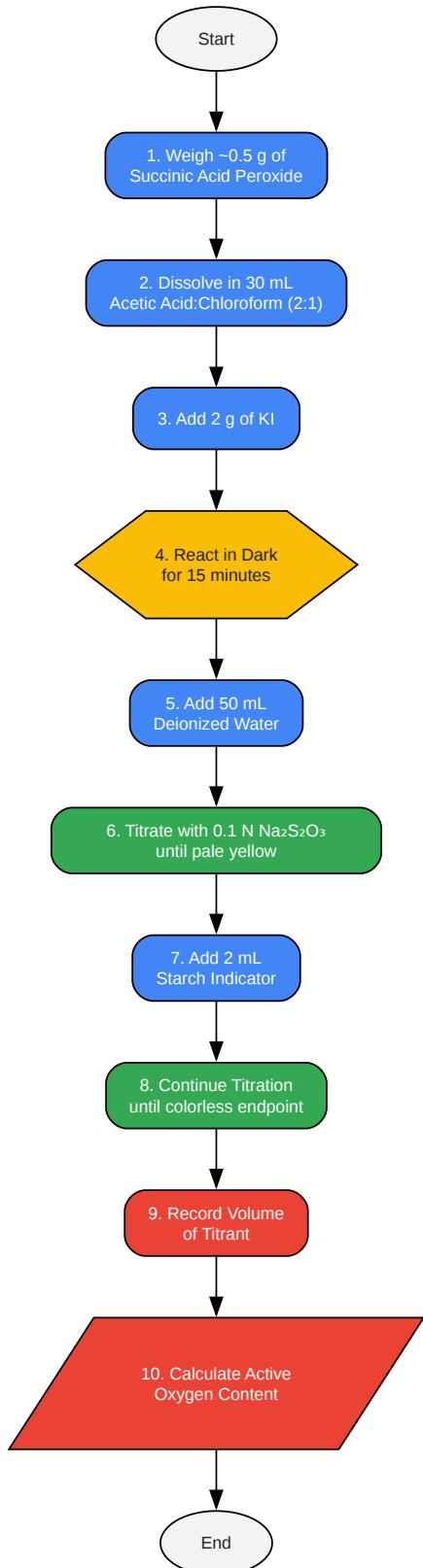
- Sample Preparation: Accurately weigh approximately 0.5 g of the **succinic acid peroxide** sample to the nearest 0.1 mg and record the weight.
- Dissolution: Transfer the weighed sample into a 250 mL Erlenmeyer flask. Add 30 mL of a 2:1 mixture of glacial acetic acid and chloroform to dissolve the sample. Swirl gently to ensure complete dissolution.
- Reaction: Add 2 g of solid potassium iodide to the flask. Stopper the flask, swirl to mix, and allow the reaction to proceed in the dark for 15 minutes. The solution will turn a dark brown

color due to the liberation of iodine.

- **Titration:** After the 15-minute reaction time, add 50 mL of deionized water to the flask. Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution. Swirl the flask continuously during the titration.
- **Endpoint Determination:** Continue the titration until the brown color of the iodine fades to a pale yellow. At this point, add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
- **Final Titration:** Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue color completely disappears, leaving a colorless solution. This is the endpoint of the titration.
- **Record Volume:** Record the volume of the sodium thiosulfate solution used.
- **Blank Determination:** Perform a blank titration by following the same procedure but without the **succinic acid peroxide** sample. This is to account for any oxidizing impurities in the reagents.

Calculation of Active Oxygen Content

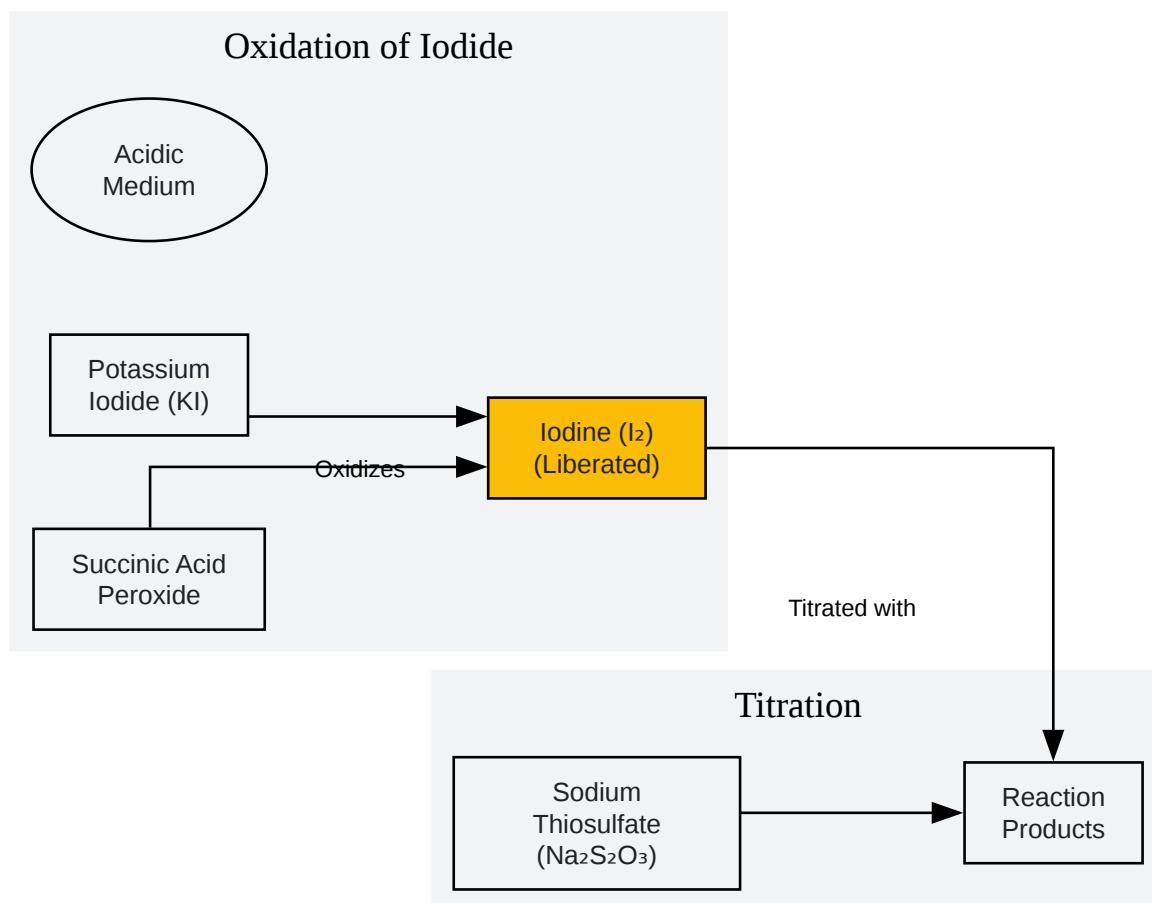
The percentage of active oxygen in the sample can be calculated using the following formula:


$$\% \text{ Active Oxygen} = [((V - V_b) \times N \times 8) / W] \times 100$$

Where:

- V = Volume of sodium thiosulfate solution used for the sample titration (mL)
- V_b = Volume of sodium thiosulfate solution used for the blank titration (mL)
- N = Normality of the standard sodium thiosulfate solution (eq/L)
- 8 = Gram equivalent weight of active oxygen
- W = Weight of the **succinic acid peroxide** sample (mg)

Visualizations


Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Active Oxygen Determination.

Signaling Pathway (Reaction Principle)

[Click to download full resolution via product page](#)

Caption: Reaction Principle of Iodometric Titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [parchem.com](https://www.parchem.com) [parchem.com]
- To cite this document: BenchChem. [Application Note and Protocol: Determination of Active Oxygen Content in Succinic Acid Peroxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091122#determination-of-active-oxygen-content-in-succinic-acid-peroxide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com